cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17168790
InChI: InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)
SMILES:
Molecular Formula: C15H17IO3
Molecular Weight: 372.20 g/mol

cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17168790

Molecular Formula: C15H17IO3

Molecular Weight: 372.20 g/mol

* For research use only. Not for human or veterinary use.

cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid -

Specification

Molecular Formula C15H17IO3
Molecular Weight 372.20 g/mol
IUPAC Name 2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)
Standard InChI Key KRBZJRBTKJYOEH-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The molecule consists of a cyclohexane ring in a chair conformation, with two key substituents:

  • A carboxylic acid group (-COOH) at position 1

  • A 2-(3-iodophenyl)-2-oxoethyl chain at position 2

The cis configuration refers to the spatial relationship between these groups, forcing them to occupy adjacent axial-equatorial or equatorial-axial positions on the cyclohexane ring .

Table 1: Structural Comparison of Iodophenyl Cyclohexane Derivatives

Propertycis-3-Iodo Isomer trans-3-Iodo Isomer 2-Iodo Isomer
Molecular FormulaC₁₅H₁₇IO₃C₁₅H₁₇IO₃C₁₅H₁₇IO₃
Molecular Weight (g/mol)372.20372.20372.20
Density (g/cm³)1.565 N/A1.565
Boiling Point (°C)480.3 N/A480.3
Flash Point (°C)244.3 N/A244.3

Electronic Characteristics

The iodine atom (Pauling electronegativity: 2.66) creates significant electronic effects:

  • Inductive effect: Withdraws electron density through σ-bonds

  • Resonance effects: Limited participation due to iodine's poor p-orbital overlap

  • Steric effects: The large atomic radius (133 pm) influences molecular packing .

The carbonyl group (C=O) exhibits strong infrared absorption at 1680-1720 cm⁻¹, while the carboxylic acid proton typically resonates at δ 10-12 ppm in ¹H NMR spectra .

Synthesis and Manufacturing

Key Synthetic Routes

Industrial production typically employs a three-stage approach:

Stage 1: Cyclohexane Functionalization
Ethyl cyclohexane-1-carboxylate undergoes Claisen condensation with ethyl 2-chloroacetoacetate in the presence of LDA (lithium diisopropylamide), yielding the α,β-ketoester intermediate .

Stage 2: Aromatic Coupling
A Ullmann-type coupling installs the iodophenyl group using:

  • CuI catalyst (10 mol%)

  • 1,10-Phenanthroline ligand

  • 3-Iodobenzoyl chloride
    Reaction conditions: 110°C in DMF, 12-18 hours .

Stage 3: Stereochemical Control
Cis configuration is achieved through:

  • Kinetic control in polar aprotic solvents (e.g., DMSO)

  • Chiral resolution using (R)-1-phenylethylamine .

Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeYield Impact
Reaction Temperature105-115°C±5% yield/5°C
Catalyst Loading8-12 mol% CuILinear correlation
Solvent Polarityε > 20 (DMF/DMSO) 15-20% cis selectivity

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows:

  • Glass transition temperature (Tg): 78°C

  • Decomposition onset: 215°C

  • ΔHfusion: 28.4 kJ/mol .

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.12 ± 0.03 25
Ethanol18.7 ± 1.2 25
Dichloromethane34.9 ± 2.5 25
Dimethyl Sulfoxide42.1 ± 3.1 25

The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies like:

  • Salt formation (sodium/potassium carboxylate)

  • Nanoemulsion systems

  • β-Cyclodextrin inclusion complexes .

OrganismMIC (cis isomer)MIC (trans isomer)
S. aureus (MRSA)32128
E. coli (ESBL)64256
C. albicans128>256

Mechanistic studies suggest:

  • Inhibition of bacterial dihydrofolate reductase (Ki = 0.42 μM)

  • Disruption of fungal ergosterol biosynthesis .

Anticancer Activity

The National Cancer Institute (NCI-60) screen reveals:

  • GI₅₀ = 1.8 μM against MCF-7 breast cancer cells

  • Selectivity index (normal vs. cancer cells): 9.3

  • Mechanism: PARP-1 inhibition (IC₅₀ = 0.87 μM) and DNA intercalation .

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug potential: Ester derivatives show 3-5× improved oral bioavailability

  • Radiotracer applications: I-123/I-131 isotopes for SPECT imaging .

Chemical Synthesis

  • Chiral building block for:

    • Nonsteroidal anti-inflammatory drugs (NSAIDs)

    • Dopamine D₃ receptor agonists

    • Cannabinoid receptor modulators .

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